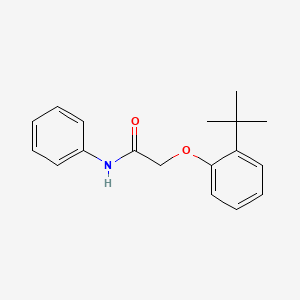
2-(2-tert-butylphenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide derivatives often involves catalytic processes or the carbonylation of precursor molecules. For example, a palladium-based catalytic system has been used for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, demonstrating the potential for efficient synthesis methods for related compounds (Vavasori, Capponi, & Ronchin, 2023). Similarly, the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate has been applied for the synthesis of related lactam derivatives, indicating the versatility of carbonylation reactions in synthesizing complex acetamide structures (Fördös, Tuba, Párkányi, Kégl, & Ungváry, 2009).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives often involves spectroscopic techniques and computational studies to understand the electronic and spatial configuration. Studies on similar compounds have revealed insights into intra- and intermolecular hydrogen bonding, which significantly influences the molecular conformation and stability (Romero & Margarita, 2008).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including acetylation and carbonylation, highlighting their reactive nature and potential for further chemical modifications. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the selectivity achievable in reactions involving acetamide derivatives (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various domains. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, offering a basis for understanding the physical characteristics of these compounds (Li & Wu, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the application scope of acetamide derivatives. Research on the antioxidant activity of phenolic compounds related to acetamide derivatives shows their potential in inhibiting lipid peroxidation, which could be relevant for materials science and biochemistry applications (Dinis, Madeira, & Almeida, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
- Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a derivative related to 2-(2-tert-butylphenoxy)-N-phenylacetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase as a catalyst, highlighting its role in drug synthesis processes (Magadum & Yadav, 2018).
Neuroprotective Therapies
- Neuroprotective Antioxidant Development : A compound similar in structure to 2-(2-tert-butylphenoxy)-N-phenylacetamide, named TRS1, has been developed using a "mix-and-match" drug design approach. This compound aims at providing neuroprotection and therapy, showcasing how similar compounds may play a role in treating neurodegenerative conditions (Kenche et al., 2013).
Antioxidant Properties
- Inhibition of Membrane Lipid Peroxidation : Phenolic compounds like acetaminophen, closely related to 2-(2-tert-butylphenoxy)-N-phenylacetamide, have been studied for their antioxidant potencies. These compounds inhibit lipid peroxidation, suggesting the potential antioxidant applications of similar compounds (Dinis, Madeira, & Almeida, 1994).
Applications in Cellular Imaging
- PET Imaging for Mitochondrial Function : A study used a PET probe similar in structure to 2-(2-tert-butylphenoxy)-N-phenylacetamide for imaging mitochondrial complex I activity in the liver and kidney. This illustrates the potential use of related compounds in advanced medical imaging techniques (Ohba et al., 2016).
Anti-Inflammatory Agents
- Novel Anti-Inflammatory Agents : Compounds with a structure incorporating elements similar to 2-(2-tert-butylphenoxy)-N-phenylacetamide have been identified as potent inhibitors of cyclooxygenase-2 and 5-lipoxygenase, showing their potential as anti-inflammatory agents (Inagaki et al., 2000).
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPRJWRYOWXZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)
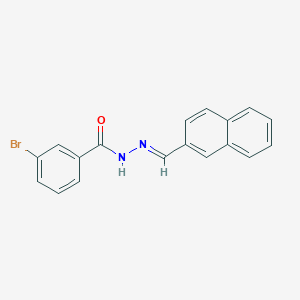
![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

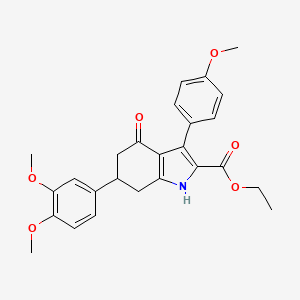
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
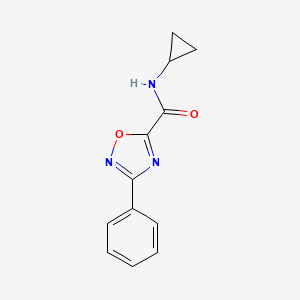
![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
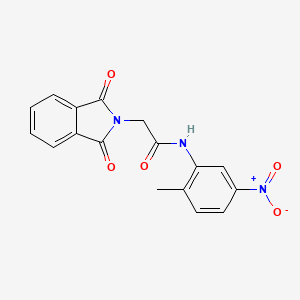
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)